

# Application Notes and Protocols for BI-4916 in Metabolic Flux Analysis

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## Compound of Interest

Compound Name: BI-4916

Cat. No.: B606086

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## Introduction

**BI-4916** is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route that diverts glycolytic intermediates to produce serine and downstream metabolites essential for cell proliferation, redox balance, and nucleotide synthesis.[3][4] Dysregulation of this pathway is a hallmark of various cancers, making PHGDH a compelling target for therapeutic intervention. Metabolic flux analysis (MFA), particularly using stable isotope tracers like  $^{13}\text{C}$ -labeled glucose, is a powerful technique to quantitatively assess the activity of metabolic pathways in real-time.[5][6] This document provides detailed application notes and protocols for utilizing **BI-4916** to probe the metabolic flux through the serine biosynthesis pathway and its impact on central carbon metabolism.

## Principle of Action

**BI-4916**, as a prodrug, readily crosses the cell membrane and is intracellularly converted to its active form, BI-4924. BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor  $\text{NAD}^+/\text{NADH}$ . [1] By inhibiting PHGDH, **BI-4916** blocks the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine synthesis. In a  $^{13}\text{C}$ -metabolic flux analysis experiment, cells are cultured with a  $^{13}\text{C}$ -labeled substrate, such as  $[\text{U-}^{13}\text{C}]$ -glucose. The carbons from the labeled glucose are incorporated into downstream metabolites. By using techniques like liquid chromatography-mass spectrometry (LC-MS) to

measure the mass isotopologue distribution of serine and other related metabolites, the flux through the serine biosynthesis pathway can be quantified. Treatment with **BI-4916** is expected to significantly reduce the incorporation of  $^{13}\text{C}$  from glucose into serine, providing a direct measure of PHGDH inhibition and its impact on cellular metabolism.

## Data Presentation

The following tables summarize representative quantitative data on the effects of PHGDH inhibition on serine biosynthesis and central carbon metabolism. The data is compiled from studies on MDA-MB-468 breast cancer cells, a cell line known to be dependent on the serine biosynthesis pathway.

Table 1: Effect of PHGDH Inhibition on Fractional Contribution of  $^{13}\text{C}$ -Glucose to Serine

Treatment	Cell Line	$^{13}\text{C}$ -Labeled Substrate	Duration	M+3 Serine Fraction (Normalized to Control)	Reference
PHGDH Inhibitor (NCT-503)	MDA-MB-468 (xenograft)	[U- $^{13}\text{C}$ ]-Glucose	-	~40% reduction	<a href="#">[3]</a>
NAD <sup>+</sup> Salvage Inhibitor (FK866)	MDA-MB-468	[ $^{13}\text{C}$ ]-Glucose	-	Near complete ablation	<a href="#">[7]</a>

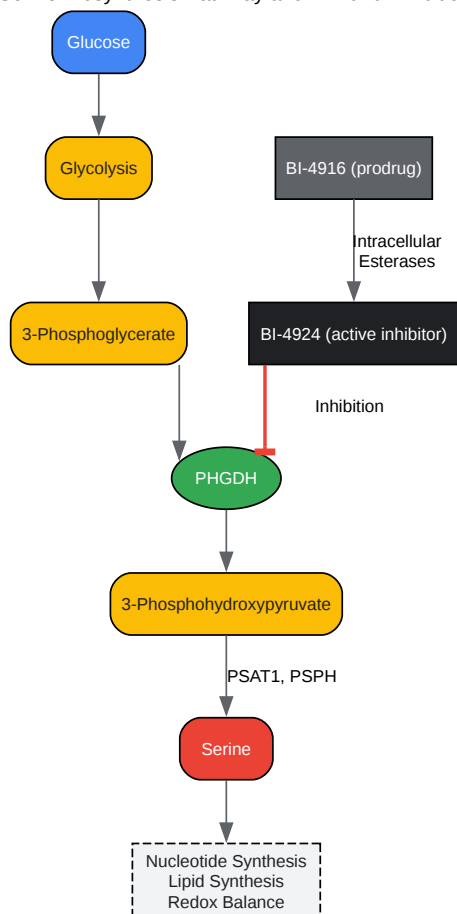
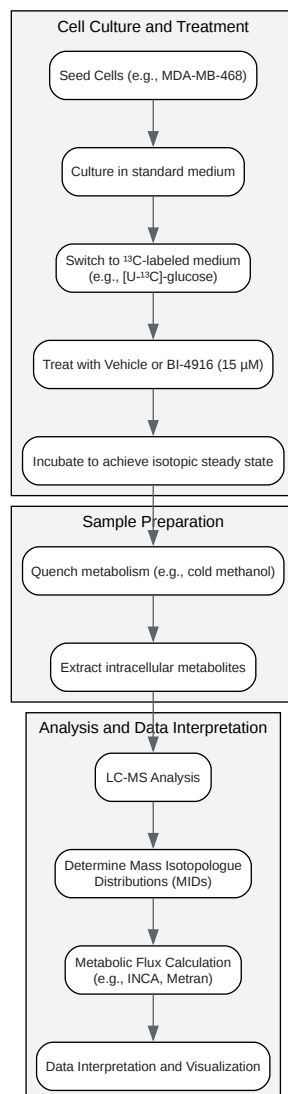
Note: NCT-503 is another potent PHGDH inhibitor. FK866 inhibits the NAD<sup>+</sup> salvage pathway, which is required for PHGDH activity.

Table 2: Impact of PHGDH Inhibition on Central Carbon Metabolism Fluxes (Relative to Control)

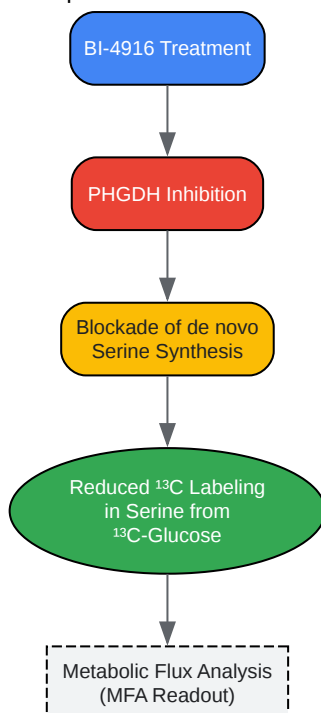
Metabolic Flux	Effect of PHGDH Inhibition	Cell Line	Reference
Serine Biosynthesis (3-PG to Serine)	Reduced	HCT116, BT-20	<a href="#">[8]</a> <a href="#">[9]</a>
Pentose Phosphate Pathway	Reduced	HCT116, BT-20	<a href="#">[8]</a> <a href="#">[9]</a>
TCA Cycle (Pyruvate to Acetyl-CoA)	Reduced	HCT116, BT-20	<a href="#">[8]</a> <a href="#">[9]</a>
Serine to Glycine	Relatively Unchanged	HCT116, BT-20	<a href="#">[8]</a> <a href="#">[9]</a>

## Mandatory Visualizations

Serine Biosynthesis Pathway and BI-4916 Inhibition

Experimental Workflow for  $^{13}\text{C}$ -MFA with BI-4916

Logical Relationship of BI-4916 Action and MFA Readout



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## References

- 1. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <sup>13</sup>C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 6. A guide to  $^{13}\text{C}$  metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NAD<sup>+</sup> Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serine synthesis through PHGDH coordinates nucleotide levels by maintaining central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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